Fluprostenol serinol amide is a complex chemical compound classified as an endogenous metabolite. Its systematic name is (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-{(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl}cyclopentyl]-N-(1,3-dihydroxy-2-propanyl)-5-heptenamide. The molecular formula for fluprostenol serinol amide is CHFNO, and it is known for its potential applications in pharmacology and biochemistry, particularly due to its structural features which allow interactions with biological systems.
Fluprostenol serinol amide is derived from fluprostenol, a synthetic prostaglandin analog. It belongs to the class of compounds known as amides, specifically those formed from the reaction of carboxylic acids and amines. The compound can be categorized under endogenous metabolites due to its occurrence in biological systems and potential physiological roles.
Fluprostenol serinol amide can be synthesized through various methods, including enzymatic approaches that utilize lipases or other biocatalysts. One notable method involves the use of Candida antarctica lipase B in a green solvent system for efficient amidation reactions. This method allows for high conversion rates and yields while minimizing environmental impact by avoiding harsh chemical reagents .
The enzymatic synthesis typically requires specific conditions such as temperature control and substrate concentration optimization. For instance, reactions performed at 60 °C have shown significant conversion rates exceeding 99% within 60 minutes when using optimal substrate concentrations . Additionally, the use of molecular sieves helps in purifying the reaction products effectively.
The molecular structure of fluprostenol serinol amide features a complex arrangement that includes multiple hydroxyl groups and a trifluoromethyl group attached to a cyclopentane ring. The presence of these functional groups contributes to the compound's reactivity and interaction with biological targets.
Key structural data includes:
Fluprostenol serinol amide participates in various chemical reactions typical of amides, including hydrolysis and amidation. The synthesis primarily involves the reaction between fluprostenol and serinol under controlled conditions to form the desired amide bond.
During synthesis, factors such as pH, temperature, and reaction time are critical for optimizing yield and purity. The use of biocatalysts allows for milder reaction conditions compared to traditional chemical methods, which often require extreme temperatures or pressures .
Fluprostenol serinol amide likely exerts its biological effects through interactions with specific receptors involved in inflammatory pathways or reproductive functions. Its structural similarity to prostaglandins suggests that it may mimic their actions in modulating physiological responses.
The mechanism involves binding to prostaglandin receptors, influencing cellular signaling pathways that regulate inflammation, vasodilation, and other critical biological processes. Further studies are needed to elucidate the exact receptor interactions and downstream effects of fluprostenol serinol amide on cellular functions.
Fluprostenol serinol amide is characterized by:
The compound is stable under standard laboratory conditions but may undergo hydrolysis under extreme pH levels or prolonged exposure to moisture. Its trifluoromethyl group enhances lipophilicity, affecting its distribution in biological systems .
Fluprostenol serinol amide has potential applications in scientific research, particularly in pharmacology related to inflammation and reproductive health. Its ability to modulate biological pathways makes it a candidate for further exploration as a therapeutic agent or research tool in studying prostaglandin-related mechanisms .
Fluprostenol serinol amide (Flu-SA) is a synthetic lipid mediator designed to overcome the metabolic instability of endogenous prostaglandin (PG) glyceryl esters. As a chemically modified analog of PGF2α 2-glyceryl ester, Flu-SA exhibits enhanced stability while retaining structural features critical for lipid signaling research. Its development addresses key challenges in studying transient lipid mediators involved in inflammation, metabolic regulation, and cellular communication [1] [10]. The compound's unique serinol amide moiety distinguishes it from classical prostaglandins and positions it as a valuable pharmacological tool for investigating prostanoid biology without the confounding variable of rapid enzymatic degradation.
Fluprostenol serinol amide (chemical name: N-[(2-hydroxy-1-hydroxymethyl)ethyl]-9α,11α,15R-trihydroxy-16-(3-trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide) emerged from efforts to stabilize endogenous prostaglandin glyceryl esters. The compound was first characterized through chemical synthesis in the early 21st century, with its initial structural description documented under CAS Registry Number 1176658-85-7 [1] [10]. The "fluprostenol" component of its name references the parent prostaglandin analog featuring a 16-(3-trifluoromethylphenoxy) modification, while "serinol amide" denotes the replacement of the typical carboxyl group with a 2-amino-1,3-propanediol-derived amide linkage [8].
The ChEBI (Chemical Entities of Biological Interest) database formally classified Flu-SA under identifier CHEBI:190633, designating it as a prostanoid based on its structural relationship to prostaglandin F2α [2]. This classification established its place within the broader landscape of bioactive lipid mediators. Unlike its parent compound fluprostenol—which has well-documented pharmacological activity as a prostaglandin F receptor (FP) agonist—Flu-SA's biological activity remains undetermined, positioning it primarily as a research compound rather than a therapeutic agent [1] [3].
Table 1: Nomenclature and Identification of Fluprostenol Serinol Amide
Nomenclature Type | Identifier | Source |
---|---|---|
Systematic Name | N-[(2-hydroxy-1-hydroxymethyl)ethyl]-9α,11α,15R-trihydroxy-16-(3-trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide | [10] |
CAS Registry Number | 1176658-85-7 | [1] [3] |
ChEBI ID | CHEBI:190633 | [2] |
Common Abbreviation | Flu-SA | [1] |
Flu-SA belongs to the prostanoid class of bioactive lipids, specifically categorized as a synthetic analog of prostaglandin F2α (PGF2α) derivatives [2]. Its molecular framework (C26H36F3NO7, MW 531.6 g/mol) incorporates three key structural elements:
The serinol moiety (2-amino-1,3-propanediol) is a prochiral C3 amino alcohol that serves as a stable bioisostere for glycerol in endogenous PG-glyceryl esters. This substitution confers resistance to enzymatic hydrolysis by lipases and esterases that rapidly degrade natural PG-2-glyceryl esters [8]. When compared to canonical endocannabinoid and prostanoid structures, Flu-SA occupies a unique hybrid position:
Table 2: Structural Comparison of Flu-SA with Related Lipid Mediators
Compound | Core Structure | Key Modifications | Metabolic Stability |
---|---|---|---|
PGF2α | Classical prostanoid | C1 carboxylic acid | Low (rapid β-oxidation) |
2-AG (2-arachidonoylglycerol) | Endocannabinoid | Glycerol ester | Low (hydrolyzed by MAGL) |
PGF2α-2-glyceryl ester | Hybrid prostanoid | Glycerol ester at C1 | Moderate (esterase-sensitive) |
Fluprostenol | Synthetic PGF2α analog | 16-(3-Trifluoromethylphenoxy) | High |
Fluprostenol Serinol Amide | Synthetic hybrid | Serinol amide + 16-(3-trifluoromethylphenoxy) | Very High |
This strategic molecular design positions Flu-SA as a metabolically stable probe for investigating pathways involving COX-2-derived lipid mediators without the confounding variable of rapid catabolism [1]. Its serinol component also provides distinct hydrogen-bonding capabilities compared to glycerol esters, potentially influencing target interactions and solubility profiles (ethanol-soluble: 30 mg/mL) [1] [8].
Flu-SA occupies a critical intersection in arachidonic acid metabolism, particularly in pathways connecting endocannabinoid and prostanoid signaling. Its design originates from the biochemical observation that 2-arachidonoylglycerol (2-AG)—an endogenous cannabinoid receptor agonist—serves as a substrate for cyclooxygenase-2 (COX-2), yielding prostaglandin glyceryl esters (PG-Gs) like PGF2α-2-glyceryl ester [1]. These PG-Gs exhibit unique signaling properties distinct from classical prostaglandins, activating specific G-protein-coupled receptors while possessing inherent instability due to glycerol ester susceptibility to enzymatic hydrolysis.
Flu-SA directly addresses this instability as a designed analog of PGF2α-2-glyceryl ester where the glycerol ester is replaced by a serinol amide linkage. This modification confers resistance to enzymatic degradation by lipases, esterases, and prostaglandin dehydrogenases, creating a persistent molecular tool for investigating:
Integrated proteomic and metabolomic studies using simulated microgravity models have revealed profound disruptions in hepatic lipid metabolism pathways, including unsaturated fatty acid biosynthesis and linoleic acid metabolism [4]. While these studies did not directly investigate Flu-SA, they establish analytical frameworks applicable to Flu-SA research. The compound's stability makes it particularly valuable for such multi-omics approaches requiring extended sample processing times.
Table 3: Research Applications of Flu-SA in Lipid Signaling Pathways
Research Application | Mechanistic Insight | Experimental Advantage |
---|---|---|
PG-G Receptor Characterization | Identifies binding partners distinct from classical prostanoid receptors | Resistance to degradation enables reliable binding assays |
COX-2/Endocannabinoid Crosstalk | Probes functional outcomes of 2-AG oxidative metabolism | Avoids confounding metabolic products from rapid degradation |
Lipid Mediator Stability Studies | Quantifies structural determinants of metabolite half-life | Serves as positive control for stabilized analogs |
Metabolic Pathway Mapping | Tracks flux through prostanoid biosynthesis branches | Detectable in extended-duration incubations |
Emerging evidence suggests protein lipidation mechanisms (S-palmitoylation, N-myristoylation) may influence the subcellular trafficking of lipid mediators like Flu-SA [9]. The compound's hydroxyl-rich serinol moiety provides potential sites for enzymatic regulation or covalent modification, opening avenues for investigating novel post-translational lipid-protein interactions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7